5-(Difluoromethyl)-2,3-difluorophenol
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Overview
Description
5-(Difluoromethyl)-2,3-difluorophenol is an organofluorine compound characterized by the presence of difluoromethyl and difluorophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of phenol derivatives using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2,3-difluorophenol may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and optimizing reaction conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2,3-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated phenols .
Scientific Research Applications
5-(Difluoromethyl)-2,3-difluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2,3-difluorophenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2,3-difluorophenol
- 5-(Difluoromethyl)-2,4-difluorophenol
- 5-(Difluoromethyl)-2,3,4-trifluorophenol
Uniqueness
5-(Difluoromethyl)-2,3-difluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
5-(difluoromethyl)-2,3-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-1-3(7(10)11)2-5(12)6(4)9/h1-2,7,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKXGUHXWWUJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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